molecular formula C13H18O B7984024 trans-2-(2-Ethylphenyl)cyclopentanol

trans-2-(2-Ethylphenyl)cyclopentanol

Cat. No.: B7984024
M. Wt: 190.28 g/mol
InChI Key: HPMFTPFDSMPWNL-QWHCGFSZSA-N
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Description

trans-2-(2-Ethylphenyl)cyclopentanol is a chiral compound with a cyclopentane ring substituted with a hydroxyl group and an ethylphenyl group The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific three-dimensional arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylphenyl)cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2-ethylbenzene.

    Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is prepared and reacted with cyclopentanone to form the corresponding alcohol.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (1R,2S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(2-ethylphenyl)cyclopentanone.

    Reduction: Formation of 2-(2-ethylphenyl)cyclopentane.

    Substitution: Formation of 2-(2-ethylphenyl)cyclopentyl chloride or bromide.

Scientific Research Applications

trans-2-(2-Ethylphenyl)cyclopentanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s chiral nature makes it a valuable building block for the synthesis of pharmaceuticals with specific stereochemical requirements.

    Biological Studies: It is used in studies to understand the effects of chirality on biological activity and receptor interactions.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of trans-2-(2-Ethylphenyl)cyclopentanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    (1R,2R)-2-(2-ethylphenyl)cyclopentan-1-ol: Differing only in stereochemistry, this compound may exhibit different biological activities and reactivity.

    2-(2-ethylphenyl)cyclopentanone: The ketone derivative of the compound, which can be synthesized through oxidation.

    2-(2-ethylphenyl)cyclopentane: The fully reduced form of the compound.

Uniqueness: trans-2-(2-Ethylphenyl)cyclopentanol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both the hydroxyl group and the ethylphenyl group on the cyclopentane ring provides opportunities for diverse chemical transformations and applications.

Properties

IUPAC Name

(1R,2S)-2-(2-ethylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-2-10-6-3-4-7-11(10)12-8-5-9-13(12)14/h3-4,6-7,12-14H,2,5,8-9H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMFTPFDSMPWNL-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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